2,6-Dichloro-4-methylnicotinonitrile
Overview
Description
2,6-Dichloro-4-methylnicotinonitrile is an organic compound with the molecular formula C7H4Cl2N2. It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms at positions 2 and 6, and a methyl group at position 4 on the pyridine ring. This compound is known for its applications in various chemical reactions and industrial processes.
Scientific Research Applications
2,6-Dichloro-4-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Mode of Action
It has been observed that the compound undergoes regioselective nucleophilic substitution . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target molecules.
Biochemical Pathways
Its involvement in the synthesis of other compounds suggests that it may play a role in various biochemical reactions .
Pharmacokinetics
- Molecular Weight : 187.03
- Density : 1.4±0.1 g/cm3
- Melting Point : 108-112 °C (lit.)
- Boiling Point : 317.1±37.0 °C at 760 mmHg
These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It’s important to note that the compound is used as a starting material in the synthesis of other compounds , suggesting that its primary role may be as a precursor in chemical reactions rather than having direct biological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the compound is solid at room temperature , which may affect its stability and reactivity under different environmental conditions.
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-4-methylnicotinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, this compound can disrupt normal cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are essential for cell signaling. This inhibition can result in altered gene expression and changes in cellular function. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), further impacting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound has been associated with persistent changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal studies. Threshold effects have also been observed, where a specific dosage level triggers adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels. Additionally, the compound can affect the levels of cofactors required for various biochemical reactions, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound is transported through cellular membranes via specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can impact mitochondrial function and induce oxidative stress. Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-methylnicotinonitrile typically involves the chlorination of 4-methylnicotinonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 4-methylnicotinonitrile is treated with thionyl chloride, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and controlled reaction conditions helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-methylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form 4-methylnicotinonitrile.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Triethylamine is commonly used as a base in nucleophilic substitution reactions.
Reduction: Zinc and ammonia are used in the reductive dechlorination process.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.
Major Products:
Nucleophilic Substitution: Substituted derivatives of this compound.
Reduction: 4-Methylnicotinonitrile.
Hydrolysis: 4-Methylnicotinic acid.
Comparison with Similar Compounds
- 2,6-Dichloropyridine-4-carboxylic acid
- 2,6-Dichloro-3-cyano-4-methylpyridine
- 2,4-Dichloro-6-methylpyrimidine
Comparison: 2,6-Dichloro-4-methylnicotinonitrile is unique due to the presence of both chlorine atoms and a methyl group on the pyridine ring, which imparts distinct chemical reactivity and biological properties
Properties
IUPAC Name |
2,6-dichloro-4-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c1-4-2-6(8)11-7(9)5(4)3-10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPMHHJCDSFAAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236362 | |
Record name | 2,6-Dichloro-4-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875-35-4 | |
Record name | 2,6-Dichloro-4-methyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-2,6-dichloro-4-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 875-35-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dichloro-4-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-4-methylnicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-CYANO-2,6-DICHLORO-4-METHYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C46NGD2HM7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic application of 2,6-Dichloro-4-methylnicotinonitrile highlighted in the research?
A: this compound serves as a crucial starting material for synthesizing pyrazolo[3,4-b]pyridin-3-ol derivatives. [, ] For instance, it undergoes a cyclization reaction to produce 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol. [] This compound can be further modified through sulfonylation or acylation reactions to create a variety of derivatives with potentially diverse properties. []
Q2: The research mentions an unusual regioselective reaction. Could you elaborate on this?
A: While specific details about this reaction are not provided in the abstracts, the title of one paper suggests an unexpected regioselectivity when this compound reacts with malononitrile dimer. [] Regioselectivity refers to the preferential formation of one constitutional isomer over others during a chemical reaction. This suggests that the reaction proceeds with a specific preference for the site of bond formation on the this compound molecule, leading to an unexpected product. Further investigation into this reaction could be valuable for developing novel synthetic strategies.
Q3: How has computational chemistry contributed to understanding the synthesized compounds?
A: Density Functional Theory (DFT) calculations played a vital role in understanding the structure and properties of the synthesized pyrazolo[3,4-b]pyridin-3-ol derivatives. [] For example, DFT calculations were used to:
- Confirm molecular structures: The calculated geometries of compounds like 6-(pyrazol-1-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol derivatives were consistent with those determined experimentally via X-ray diffraction analysis. []
- Investigate tautomeric forms: DFT calculations were employed to determine the energies of different tautomeric forms of 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol, revealing the predominant form in the gas phase. []
- Analyze electronic properties: The research likely utilized DFT calculations for Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) analysis of 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol. [] These analyses can provide insights into the compound's reactivity, potential binding sites, and other physicochemical properties.
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